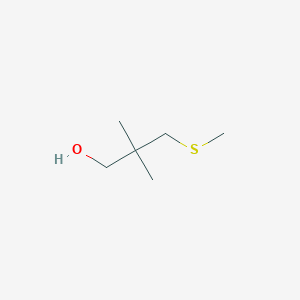

![molecular formula C17H18N2O3S B2513946 N-[3-méthoxy-4-(2-oxopipéridin-1-yl)phényl]thiophène-2-carboxamide CAS No. 941918-84-9](/img/structure/B2513946.png)

N-[3-méthoxy-4-(2-oxopipéridin-1-yl)phényl]thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring, a piperidinone moiety, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and biological activities.

Applications De Recherche Scientifique

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticoagulant due to its structural similarity to apixaban, a known factor Xa inhibitor.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Mécanisme D'action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is activated factor X (FXa) . FXa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .

Mode of Action

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, showing competitive inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which in turn leads to a decrease in fibrin formation and blood clotting .

Pharmacokinetics

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The inhibition of FXa by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide leads to a reduction in thrombin generation . This results in a decrease in fibrin formation and blood clotting, which can prevent the occurrence of thromboembolic diseases .

Action Environment

The action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can be influenced by various environmental factors. For instance, factors that affect the compound’s bioavailability, such as food intake and gastrointestinal pH, can impact its efficacy . Additionally, genetic factors, such as polymorphisms in genes involved in the compound’s metabolism or transport, can also influence its action .

Analyse Biochimique

Biochemical Properties

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide directly inhibits activated factor X (FXa), a critical enzyme in the coagulation cascade . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Cellular Effects

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies .

Molecular Mechanism

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide exerts its effects by binding to factor Xa, inhibiting both free and prothrombinase-bound FXa activity in vitro .

Temporal Effects in Laboratory Settings

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions .

Dosage Effects in Animal Models

The antithrombotic efficacy of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is dose-dependent in animal models . It improves antithrombotic activity without excessive increases in bleeding times .

Metabolic Pathways

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite in humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidinone Moiety: Starting from 4-chloronitrobenzene and piperidine, the piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO₂ atmosphere.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

Coupling Reactions: The final step involves coupling the piperidinone moiety with the thiophene ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The piperidinone moiety can be further oxidized to form more complex lactams.

Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium chlorite, CO₂ atmosphere.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Methyl iodide, potassium carbonate.

Major Products Formed

Oxidation: Formation of higher-order lactams.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various functional groups in place of the methoxy group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Apixaban: A direct inhibitor of factor Xa with a similar piperidinone and methoxyphenyl structure.

Rivaroxaban: Another factor Xa inhibitor with a different core structure but similar pharmacological activity.

Edoxaban: A factor Xa inhibitor with a unique structure but comparable anticoagulant properties.

Uniqueness

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its thiophene ring, which is not present in many other factor Xa inhibitors. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-14-11-12(18-17(21)15-5-4-10-23-15)7-8-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVWHLYZEGMDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)

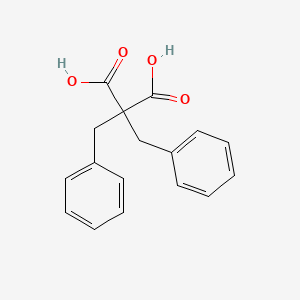

![2-[4-(diphenylmethyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

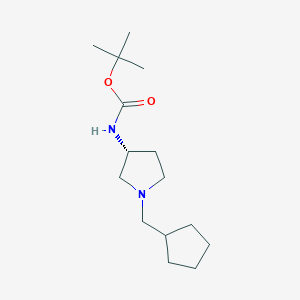

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B2513869.png)

![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)

![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)

![N-[2-(5-acetylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2513882.png)

![6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2513885.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513886.png)